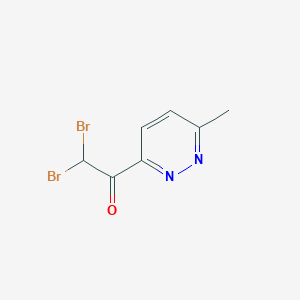
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone: is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone typically involves the bromination of 1-(6-methylpyridazin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-(6-methylpyridazin-3-yl)ethanone by using reducing agents like zinc and acetic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction Reactions: Zinc dust and acetic acid or sodium borohydride in methanol are commonly used.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic medium can be employed.
Major Products Formed:
Substitution Reactions: Products like 2-azido-1-(6-methylpyridazin-3-yl)ethanone, 2-thiocyanato-1-(6-methylpyridazin-3-yl)ethanone, and 2-methoxy-1-(6-methylpyridazin-3-yl)ethanone.
Reduction Reactions: 1-(6-methylpyridazin-3-yl)ethanone.
Oxidation Reactions: Corresponding carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyridazines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties. Its brominated structure makes it useful in flame retardants and other applications requiring halogenated compounds.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone and its derivatives depends on the specific biological or chemical context
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules or other chemical species.
Radical Reactions: Bromine atoms can generate radicals under certain conditions, leading to radical-mediated reactions.
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites or interacting with essential cofactors.
Comparaison Avec Des Composés Similaires
1-(6-Methylpyridazin-3-yl)ethanone: The non-brominated analog of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone.
2,2-Dichloro-1-(6-methylpyridazin-3-yl)ethanone: A chlorinated analog with similar chemical properties but different reactivity.
2,2-Difluoro-1-(6-methylpyridazin-3-yl)ethanone: A fluorinated analog with distinct electronic and steric effects.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which impart specific reactivity and properties. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and radical reactions. Additionally, the brominated structure may confer unique biological activities and interactions compared to its chlorinated or fluorinated analogs.
Propriétés
Formule moléculaire |
C7H6Br2N2O |
|---|---|
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
2,2-dibromo-1-(6-methylpyridazin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Br2N2O/c1-4-2-3-5(11-10-4)6(12)7(8)9/h2-3,7H,1H3 |
Clé InChI |
CTEVGEMFEAWNKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


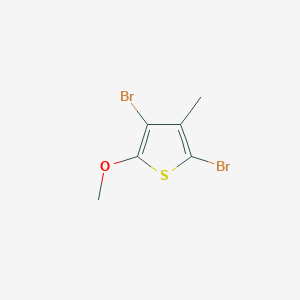
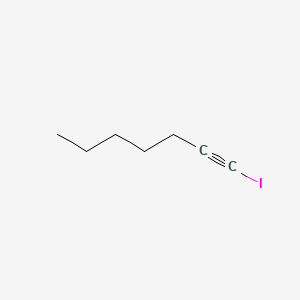
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
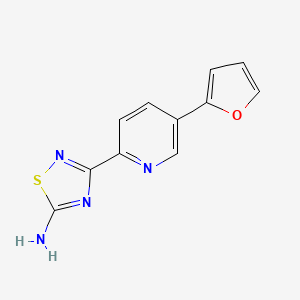
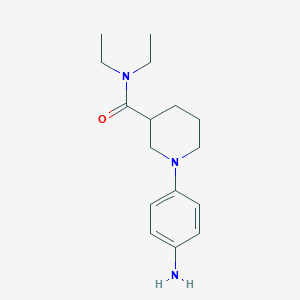
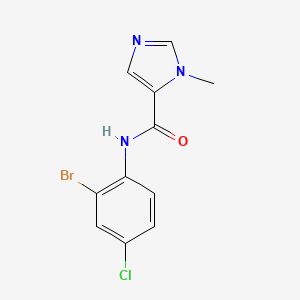
![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
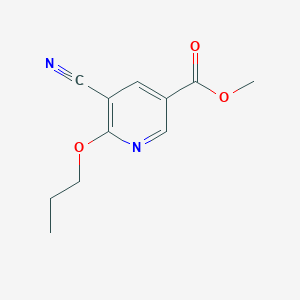


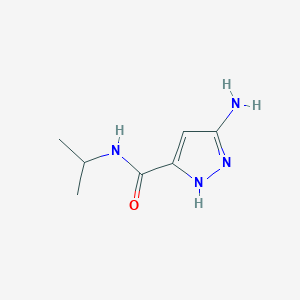
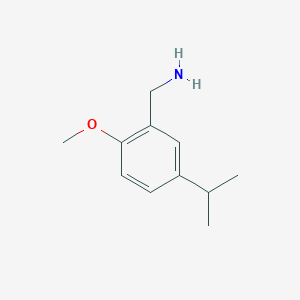
![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
